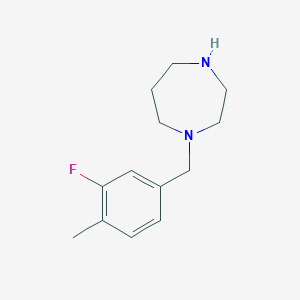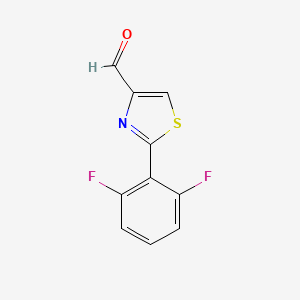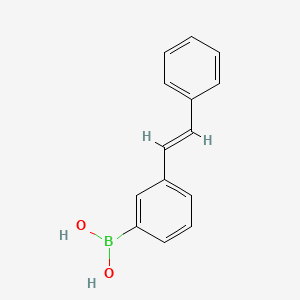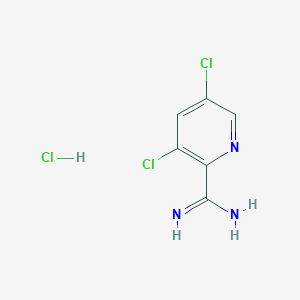
6-Chloroquinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroquinoline-4-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a chloro group at the 6th position and a carbohydrazide group at the 4th position on the quinoline ring. This structural configuration imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-4-carbohydrazide typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired carbohydrazide derivative . The reaction can be summarized as follows:
- Dissolve 6-chloroquinoline-4-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and green chemistry approaches are employed to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloroquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloroquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme and parasite death . Additionally, it can interact with DNA and proteins, affecting their function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar structural features but different functional groups.
6-Bromo-4-chloroquinoline: A compound with a bromo group at the 6th position instead of a carbohydrazide group.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole rings, exhibiting diverse biological activities.
Uniqueness
6-Chloroquinoline-4-carbohydrazide is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H8ClN3O |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
6-chloroquinoline-4-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-6-1-2-9-8(5-6)7(3-4-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
InChI-Schlüssel |
MZFZOWCHEVNLAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)




![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)



![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)


![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)
